

# Tinengotinib: A Technical Guide to a Spectrum-Selective Kinase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Tinengotinib** (also known as TT-00420) is an orally active, small-molecule kinase inhibitor with a unique spectrum-selective profile, demonstrating significant potential in the treatment of various solid tumors.[1] This technical guide provides an in-depth overview of **Tinengotinib**'s chemical structure, physicochemical and pharmacological properties, mechanism of action, and detailed protocols for key experimental validations. By targeting critical pathways involved in cell proliferation, angiogenesis, and immune modulation, **Tinengotinib** represents a promising therapeutic agent, particularly in cancers with limited treatment options like triple-negative breast cancer (TNBC) and cholangiocarcinoma (CCA).[2][3][4]

#### **Chemical Structure and Physicochemical Properties**

**Tinengotinib** is a novel multi-kinase inhibitor.[5][6] Its chemical and physical properties are summarized below.

#### **Chemical Identifiers**



Identifier	Value	
IUPAC Name	4-[9-(2-chlorophenyl)-6-methyl-2,4,5,8,12-pentazatricyclo[8.4.0.03,7]tetradeca-1(14),3,6,8,10,12-hexaen-13-yl]morpholine[7]	
SMILES String	CIC1=C(C2=NC3=C(C)NN=C3NC4=C2C=NC(N 5CCOCC5)=C4)C=CC=C1[1]	
CAS Number	2230490-29-4[1][5]	

**Physicochemical Data** 

Property	Value	
Molecular Formula	C20H19CIN6O[1][5][6]	
Molecular Weight	394.86 g/mol [1][5][6]	
Appearance	Light yellow to yellow solid[1]	
Solubility	Soluble in DMSO (79 mg/mL); Insoluble in water and ethanol[5]	
Storage	Store at -20°C as a powder for long-term stability[5][8]	

# Pharmacological Properties and Mechanism of Action

**Tinengotinib** is a spectrum-selective multi-kinase inhibitor that targets key proteins involved in oncogenic signaling pathways.[9][10]

# **Target Kinase Profile**

**Tinengotinib** potently inhibits a specific set of kinases crucial for tumor growth, angiogenesis, and immune response evasion.[2][6][7]



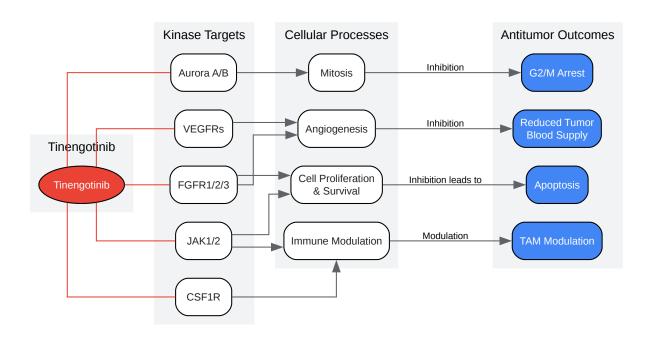
Target Kinase Family	Specific Kinases	IC50 (nM)
Mitosis	Aurora A, Aurora B	1.2, 3.3[1][5]
Angiogenesis & Proliferation	FGFR1, FGFR2, FGFR3	1.5 - 3.5[1]
VEGFRs	-	
Immune Activity & Proliferation	JAK1, JAK2	-
CSF1R	-	

#### **Mechanism of Action**

The antitumor activity of **Tinengotinib** is attributed to its ability to simultaneously block multiple critical signaling pathways:

- Inhibition of Mitosis: By targeting Aurora A and B kinases, **Tinengotinib** disrupts mitotic progression, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[1]
- Anti-Angiogenesis: It inhibits Fibroblast Growth Factor Receptors (FGFR1/2/3) and Vascular Endothelial Growth Factor Receptors (VEGFRs), key drivers of angiogenesis, thereby reducing blood supply to tumors.[2][11]
- Modulation of Tumor Microenvironment: Tinengotinib targets Janus Kinases (JAK1/2) and Colony-Stimulating Factor 1 Receptor (CSF1R), which are involved in cytokine signaling and the regulation of tumor-associated macrophages (TAMs), respectively.[2][3] This action can alter the tumor immune microenvironment.
- Inhibition of Proliferation and Survival Pathways: The drug also inhibits the FGFR/JNK-JUN signaling pathway and activates the MEK/ERK-dependent apoptotic pathway.[1]





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Caption: **Tinengotinib**'s multi-targeted mechanism of action.

# **Key Experimental Protocols**

The following protocols are representative methodologies for evaluating the efficacy of **Tinengotinib**, based on published preclinical studies.

#### In Vitro Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of **Tinengotinib** on the viability of cancer cell lines.

- Cell Lines: Triple-Negative Breast Cancer (HCC1806, MDA-MB-468), Gallbladder Cancer (NOZ, GBC-SD).
- Methodology:
  - Seed cells in 96-well plates at a density of 1,000-10,000 cells/well and allow them to adhere overnight.



- $\circ$  Treat cells with a serial dilution of **Tinengotinib** (e.g., 0.1 nM to 10  $\mu$ M) or DMSO as a vehicle control.
- Incubate the plates for 72 hours under standard cell culture conditions.
- Equilibrate the plates to room temperature for 30 minutes.
- Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
- Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Calculate IC50 values by plotting the percentage of viable cells against the log concentration of **Tinengotinib** and fitting the data to a dose-response curve.

#### **Western Blot Analysis of Kinase Inhibition**

This protocol assesses **Tinengotinib**'s ability to inhibit the phosphorylation of target kinases in a cellular context.

- Cell Line: HCC1806 for Aurora Kinase; HUVEC for VEGFR2.
- Methodology:
  - Cell Treatment: Seed cells and grow to 70-80% confluency. For Aurora kinase analysis,
    synchronize cells in the G2/M phase by treating with 100 nM nocodazole for 16 hours.
  - Treat cells with varying concentrations of Tinengotinib or DMSO for 24 hours.
  - Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
  - Quantification: Determine protein concentration using a BCA assay.
  - Electrophoresis: Separate 20-40 μg of protein lysate on an SDS-PAGE gel.



- Transfer: Transfer proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Aurora A/B, Aurora A/B, p-Histone H3, p-VEGFR2, and a loading control (e.g., GAPDH).
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

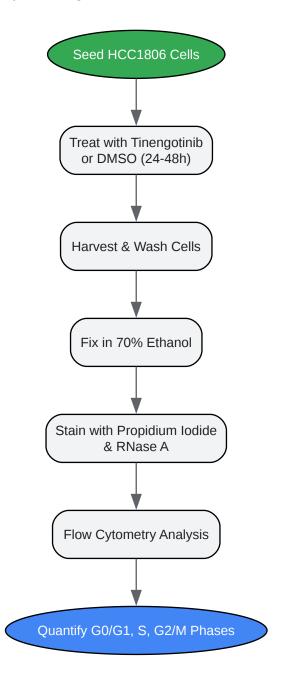
#### **Cell Cycle Analysis via Flow Cytometry**

This method quantifies the cell cycle arrest induced by **Tinengotinib**.

- Cell Line: HCC1806.
- Methodology:
  - Treat cells with Tinengotinib or DMSO for 24-48 hours.
  - Harvest cells by trypsinization and wash with PBS.
  - Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
    Store at -20°C for at least 2 hours.
  - Centrifuge the fixed cells and wash with PBS to remove ethanol.
  - Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
  - Incubate in the dark at room temperature for 30 minutes.
  - Analyze the samples using a flow cytometer.



 Deconvolute the resulting DNA content histograms using cell cycle analysis software (e.g., FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases.



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Caption: Workflow for cell cycle analysis using flow cytometry.

## In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the anti-angiogenic activity of **Tinengotinib**.



- Animal Model: Female BALB/c nude mice.
- Methodology:
  - Thaw Matrigel on ice. Mix with angiogenic factors (e.g., 200 ng/mL bFGF and 600 ng/mL VEGF). Prepare a control group with 0.05% BSA.
  - Administer Tinengotinib (e.g., 15 mg/kg) or vehicle (e.g., 0.5% methylcellulose) to mice via oral gavage.
  - Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice.
  - Continue daily treatment with **Tinengotinib** or vehicle for a predefined period (e.g., 7-14 days).
  - At the end of the study, excise the Matrigel plugs.
  - Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) to quantify blood vessel formation.
  - Alternatively, fix plugs in formalin for histological analysis and stain for endothelial markers like CD34.

#### In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of **Tinengotinib** in a preclinical cancer model.

- Cell Line: HCC1806 TNBC cells.
- Animal Model: Female athymic nude mice.
- Methodology:
  - Subcutaneously inject approximately 5 x 106 HCC1806 cells, resuspended in a mixture of PBS and Matrigel, into the flank of each mouse.
  - Monitor tumor growth with caliper measurements. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.



- o Administer Tinengotinib orally (e.g., 5, 10, or 15 mg/kg) or vehicle control once daily.
- Measure tumor volumes and body weights 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2.
- At the study endpoint, euthanize the mice, excise the tumors, and weigh them.
- Tumor tissue can be used for further analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki67) or Western blotting.

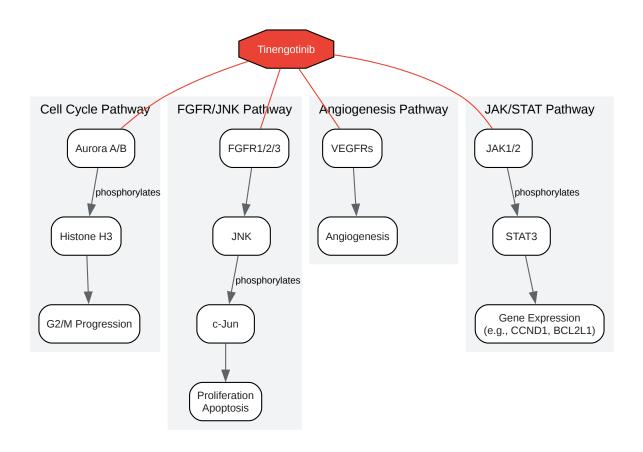
## **Clinical Development**

**Tinengotinib** is under active investigation in multiple clinical trials for various advanced solid tumors.[12][13] A first-in-human Phase I study (NCT03654547) established its safety, tolerability, and a recommended Phase II dose.[3][9] Subsequent trials are evaluating its efficacy in patients with cholangiocarcinoma (NCT05948475), prostate cancer, and other solid tumors, both as a monotherapy and in combination with other agents.[1][13][14] Preliminary results have shown potential clinical benefits in heavily pretreated patients, including those with FGFR inhibitor-refractory cholangiocarcinoma and TNBC.[9]

## **Signaling Pathway Overview**

**Tinengotinib**'s efficacy stems from its ability to disrupt multiple oncogenic signaling cascades simultaneously. The diagram below illustrates the primary pathways targeted by the inhibitor.





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Caption: Key signaling pathways inhibited by **Tinengotinib**.

#### Conclusion

**Tinengotinib** is a potent, orally bioavailable, multi-kinase inhibitor with a well-defined mechanism of action against key drivers of cancer progression. Its ability to concurrently inhibit mitosis, angiogenesis, and pro-tumor inflammatory signaling provides a strong rationale for its development in complex and heterogeneous diseases like TNBC. The preclinical data are robust, and ongoing clinical trials are actively exploring its therapeutic potential across a range of solid tumors, offering new hope for patients with advanced cancers.



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